(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenoxyethoxy group, and a sulfanylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Phenoxyethoxy Group: The phenoxyethoxy group is introduced through a nucleophilic substitution reaction using a suitable phenoxyethanol derivative.
Formation of the Methylidene Group: The methylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.
Phenoxyethoxy Derivatives: Compounds with similar phenoxyethoxy groups but different core structures.
Uniqueness
(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a phenoxyethoxy group, and a sulfanylidene moiety
Properties
Molecular Formula |
C19H17NO3S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-20-18(21)17(25-19(20)24)13-14-7-9-16(10-8-14)23-12-11-22-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3/b17-13+ |
InChI Key |
SVIPNWNBIKPIEJ-GHRIWEEISA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
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